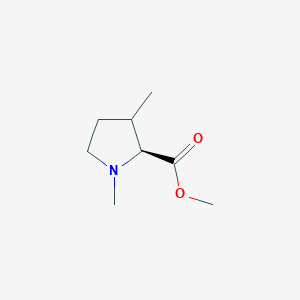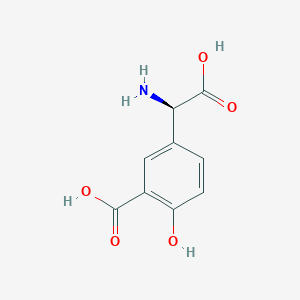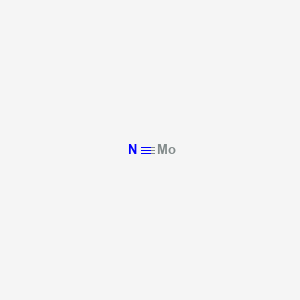
Beryllium trifluoroacetylacetonate hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beryllium trifluoroacetylacetonate hydrate is a chemical compound with the molecular formula C10H10BeF6O5. It is known for its unique structure, which includes a beryllium ion coordinated with a trifluoromethyl group and a keto-enol tautomeric system.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Beryllium trifluoroacetylacetonate hydrate typically involves the reaction of beryllium salts with 5,5,5-trifluoro-4-oxo-2-penten-2-ol in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance .
化学反应分析
Types of Reactions: Beryllium trifluoroacetylacetonate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of beryllium metal and reduced organic fragments.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield beryllium oxide, while reduction can produce beryllium metal .
科学研究应用
Beryllium trifluoroacetylacetonate hydrate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other beryllium-containing compounds and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of advanced materials, including high-performance alloys and ceramics.
作用机制
The mechanism of action of Beryllium trifluoroacetylacetonate hydrate involves its interaction with molecular targets such as enzymes and receptors. The compound can coordinate with metal ions in biological systems, affecting their function and activity. The trifluoromethyl group and keto-enol tautomeric system play a crucial role in its reactivity and binding properties .
相似化合物的比较
Beryllium bis[(2E)-5,5,5-trifluoro-4-oxo-2-penten-2-olate]: This compound has a similar structure but differs in the coordination environment of the beryllium ion.
Beryllium trifluoroacetate: Another beryllium compound with trifluoromethyl groups, used in different applications.
Uniqueness: Beryllium trifluoroacetylacetonate hydrate is unique due to its specific coordination chemistry and the presence of the keto-enol tautomeric system, which imparts distinct reactivity and binding properties compared to other beryllium compounds .
属性
IUPAC Name |
beryllium;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5F3O2.Be.H2O/c2*1-3(9)2-4(10)5(6,7)8;;/h2*2,10H,1H3;;1H2/q;;+2;/p-2/b2*4-2-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELVGSUNNSSJSV-PWODJZQNSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Be+2].CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BeF6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)











